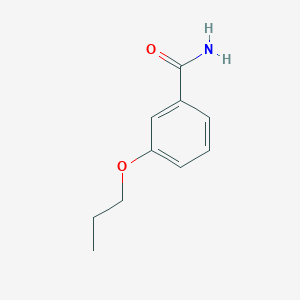

3-Propoxybenzamide

Descripción

3-Propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) substituted at the third position of the benzene ring. This compound serves as a structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules.

Propiedades

IUPAC Name |

3-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBSBLJPTFJTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Bis-Benzamide Derivatives (14a–14d)

describes the synthesis of bis-benzamides with varying alkoxy substituents. Key findings include:

| Compound | Substituent (R) | Yield (%) | HPLC Purity (%) | Melting Point (°C) | Key Observations |

|---|---|---|---|---|---|

| 14a | Propoxy | 47 | 95 | Not reported | Linear chain optimizes synthesis yield |

| 14b | Isopropoxy | 37 | 97 | Not reported | Branched chain reduces yield |

| 14c | Butoxy | 48 | 95 | 247–248 | Longer chain increases melting point |

| 14d | Isobutoxy | 51 | 93 | 255–257 | Branching enhances thermal stability |

HDAC Inhibitors (1q, 1r, 1s, 1t)

highlights 3-propoxybenzamide derivatives as HDAC inhibitors with antimalarial activity:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Activity |

|---|---|---|---|---|

| 1q | Hydroxyamino-hexyloxy chain | 14 | 101 | Potent multi-stage antimalarial agent |

| 1r | Butyl | 20 | 119 | Moderate activity |

| 1s | Hexyloxy | 36 | 105 | Improved solubility |

| 1t | Furan-2-carboxamide | 32 | 113 | Lower efficacy |

- Pharmacological Insights: The hydroxyamino group in 1q is critical for HDAC inhibition, enabling chelation with zinc ions in the enzyme active site. Substitutions like hexyloxy (1s) improve solubility but reduce potency compared to 1q .

Oxadiazole Derivative (N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide)

provides data on a structurally distinct derivative featuring a 1,2,5-oxadiazol-3-yl moiety:

- Molecular Formula : C₁₉H₁₉N₃O₄ (MW: 353.37 g/mol).

- The methoxyphenyl group may improve bioavailability through lipophilicity modulation .

Key Research Findings and Trends

Substituent Effects: Alkoxy chain length and branching influence melting points and synthetic yields. Branched chains (e.g., isobutoxy) enhance thermal stability but complicate synthesis . Electrophilic groups (e.g., nitro, hydroxyamino) are critical for biological activity, enabling interactions with enzyme active sites .

Biological Activity: 3-Propoxybenzamide derivatives with hydroxyamino groups (e.g., 1q) show promise as HDAC inhibitors, while nitro-containing bis-benzamides (14a–14d) require further pharmacological profiling .

Knowledge Gaps: Limited data on the oxadiazole derivative’s bioactivity () and the antimalarial mechanism of 14a–14d () highlight areas for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.